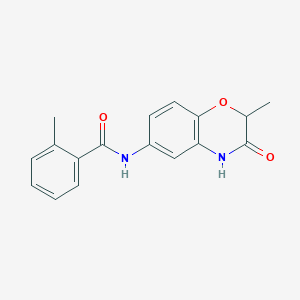![molecular formula C18H21ClN2O B4770697 N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea](/img/structure/B4770697.png)
N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea
Übersicht
Beschreibung
N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea, commonly known as CDU, is a chemical compound that has gained significant attention in scientific research. CDU is a urea derivative that has been synthesized for its potential use as a herbicide and as a tool for studying plant physiology. In
Wirkmechanismus
CDU exerts its herbicidal activity by inhibiting the activity of urease, an enzyme that catalyzes the hydrolysis of urea. This inhibition leads to the accumulation of toxic levels of urea in the plant, resulting in its death. CDU has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
CDU has been shown to have a variety of biochemical and physiological effects on plants and animals. In plants, CDU inhibits the activity of urea transporters, leading to the accumulation of urea in the plant. This accumulation can lead to changes in the plant's metabolism and growth. In animals, CDU has been shown to have a variety of effects on the liver, including changes in the expression of genes involved in lipid metabolism and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
CDU has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a well-characterized mechanism of action, making it a useful tool for studying plant physiology and cancer biology. However, CDU has some limitations. It is toxic to both plants and animals, which can limit its use in certain experiments. Additionally, CDU is not water-soluble, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on CDU. One area of interest is the development of CDU derivatives with improved herbicidal activity and selectivity. Another area of interest is the investigation of CDU's potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the biochemical and physiological effects of CDU on plants and animals.
Wissenschaftliche Forschungsanwendungen
CDU has been extensively studied for its potential use as a herbicide. It has been shown to selectively inhibit the growth of certain plant species, making it a promising alternative to traditional herbicides. CDU has also been used as a tool for studying plant physiology, particularly the role of urea transporters in plants. Additionally, CDU has been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
1-[1-(4-chlorophenyl)propyl]-3-(2,5-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-4-16(14-7-9-15(19)10-8-14)20-18(22)21-17-11-12(2)5-6-13(17)3/h5-11,16H,4H2,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODSFYKGXOQXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



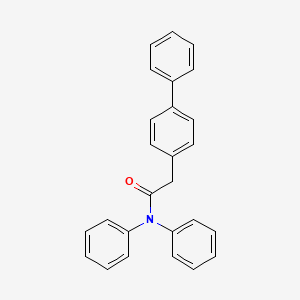
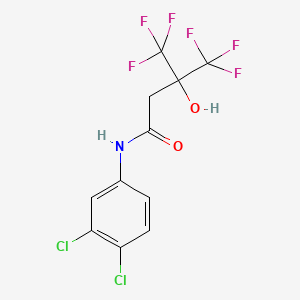
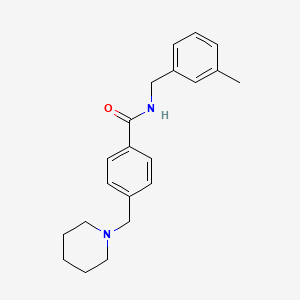
![2-[(2-thienylmethylene)amino]-N-[2-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4770633.png)
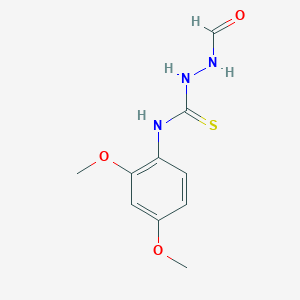
![4-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B4770641.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-nitrobenzamide](/img/structure/B4770647.png)
![methyl 2-chloro-5-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4770667.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4770668.png)
![3-chloro-N'-[1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B4770698.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4770708.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-methylphenyl)thiourea](/img/structure/B4770712.png)
